Allyl cyclohexanepropionate (CAS 2705-87-5) is a synthetic ester recognized for its distinct sweet, fruity, and waxy odor profile, with a prominent pineapple character. This compound is a staple in the flavor and fragrance industries, utilized to impart or enhance tropical and fruity notes in a wide range of consumer products, from fine fragrances and personal care items to food and beverages. Its molecular structure, featuring an allyl group and a cyclohexylpropionate moiety, provides a balance of volatility and tenacity, making it a functional ingredient for achieving long-lasting, fresh, and naturalistic fruity aromas. Due to its established safety and efficacy, it is recognized by bodies such as FEMA (as number 2026) and JECFA, and its use is permitted in food applications under FDA 21 CFR 172.515.
Substituting Allyl cyclohexanepropionate with structurally similar esters, such as Allyl hexanoate or Allyl heptanoate, is often inadequate for achieving the desired formulation outcome. These alternatives, while also fruity, possess distinct odor profiles; for instance, Allyl heptanoate is characterized by banana and mango notes, contrasting with the specific pineapple and waxy character of Allyl cyclohexanepropionate. Furthermore, differences in molecular weight and structure lead to significant variations in volatility and tenacity. Shorter-chain esters are more volatile and dissipate faster, altering the scent's evolution and longevity in a final product. This makes direct substitution a high-risk decision for applications where a specific, stable, and long-lasting tropical fruit note is a critical performance attribute.
Allyl cyclohexanepropionate has a significantly lower vapor pressure and higher boiling point compared to common, more volatile fruity esters like Allyl hexanoate, indicating greater tenacity in formulations. The estimated vapor pressure of Allyl cyclohexanepropionate at 25°C is 0.009 mmHg, and its boiling point is 91°C at 1 mmHg. In contrast, data for Allyl hexanoate shows a much higher vapor pressure and lower boiling point, making it more suitable as a fleeting top note, whereas Allyl cyclohexanepropionate functions as a more durable middle note.
| Evidence Dimension | Volatility (Boiling Point & Vapor Pressure) |
| Target Compound Data | Boiling Point: 91°C @ 1 mmHg; Vapor Pressure: ~0.009 mmHg @ 25°C |
| Comparator Or Baseline | Allyl hexanoate (CAS 123-68-2): Boiling Point: 67-68°C @ 12 mmHg; Vapor Pressure: ~0.15 mmHg @ 25°C |
| Quantified Difference | Significantly higher boiling point and an order of magnitude lower vapor pressure than Allyl hexanoate, implying lower volatility. |
| Conditions | Standard physical property measurements at specified pressures and temperatures. |
This lower volatility is critical for formulators needing a pineapple note with high tenacity for middle-note performance in fragrances, ensuring the scent lasts longer than more volatile alternatives.
Procurement of Allyl cyclohexanepropionate requires adherence to strict purity standards set by the International Fragrance Association (IFRA). As an allyl ester, the material should only be used in formulations when the level of free allyl alcohol is less than 0.1%. This specification is based on the delayed irritant potential of the free allyl alcohol precursor. This is a critical procurement checkpoint, as residual starting material can compromise the safety and regulatory compliance of the final consumer product. In contrast, non-allyl esters like ethyl hexanoate do not carry this specific precursor-related risk.
| Evidence Dimension | Maximum Allowable Impurity (Free Allyl Alcohol) |
| Target Compound Data | < 0.1% |
| Comparator Or Baseline | Non-allyl esters (e.g., ethyl hexanoate): Not applicable; no free allyl alcohol risk. |
| Quantified Difference | A specific, mandated purity requirement not present in common non-allyl substitutes. |
| Conditions | IFRA Specification Standard for Allyl Esters. |
This mandates sourcing from suppliers who can certify and provide documentation for this low impurity level, directly impacting vendor selection and quality control processes to ensure end-product safety.
The olfactory profile of Allyl cyclohexanepropionate is consistently described as a sweet, fruity pineapple scent with characteristic waxy and green nuances. This profile is distinct from other common fruity esters. For example, perfumer Steffen Arctander noted it is "Smoother and sweeter than Allyl caproate [hexanoate]" and its fruitiness is similar to Linalyl acetate. In a typical pineapple flavor formulation, Allyl cyclohexanepropionate is used alongside other esters like Allyl hexanoate and Allyl heptanoate, but at a specific ratio (e.g., 4.72%) to build the complete, authentic aroma, indicating it provides a unique character that cannot be achieved by simply increasing the concentration of the other components.
| Evidence Dimension | Odor Description |
| Target Compound Data | Sweet, fruity (pineapple), waxy, with green and sweet apple nuances. |
| Comparator Or Baseline | Allyl hexanoate: Strong pineapple aroma. Allyl heptanoate: Fruity-pineapple, banana odour with mango and honey notes. |
| Quantified Difference | Qualitatively different; provides a unique waxy and smooth character essential for authentic pineapple notes that comparators lack. |
| Conditions | Standard organoleptic evaluation by trained perfumers and flavorists. |
For products requiring an authentic, multi-faceted pineapple note rather than a generic fruity scent, this compound's unique waxy and smooth character is non-interchangeable.
The compound's lower volatility compared to esters like allyl hexanoate makes it the right choice for creating durable middle notes in fragrance compositions. It is particularly effective in personal care (lotions, deodorants) and air care products where a persistent, fresh pineapple or general fruity character is required.
Its unique waxy, sweet pineapple character is difficult to replicate with other esters. It is a key component, used in specific ratios alongside other fruity esters, to create authentic and complex pineapple flavors in beverages, candies, and baked goods, where a generic fruity note would be insufficient.
For any application governed by IFRA standards, particularly in cosmetics and fragrances, this compound is suitable when sourced from a vendor that can certify free allyl alcohol levels below 0.1%. This makes it a fit for brands where regulatory compliance and documented safety are paramount procurement drivers.
Irritant;Environmental Hazard